7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-Benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core with substitutions at positions 1, 3, 7, and 8. The benzyl group at position 7 and the 4-benzylpiperazinylmethyl group at position 8 distinguish it from classical xanthines (e.g., caffeine, theophylline) and confer unique physicochemical and pharmacological properties. The compound’s synthesis involves nucleophilic substitution reactions, as evidenced by similar derivatives in heterocyclic chemistry literature . Its molecular formula is approximated as C₂₈H₃₀N₆O₂ (calculated based on structural analogs in and ), with a monoisotopic mass of ~472.5 g/mol.
Properties
IUPAC Name |
7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-28-24-23(25(33)29(2)26(28)34)32(18-21-11-7-4-8-12-21)22(27-24)19-31-15-13-30(14-16-31)17-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFXHNSARZHDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 398.52 g/mol. The structure features a purine core substituted with a benzyl and piperazine moiety, which is significant for its biological activity.
Chemical Identifiers
- CAS Number : 797028-24-1
- IUPAC Name : 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- SMILES : CN1C2=C(N(CC3=CC=CC=C3)C(=N2)N2CC[NH2+]CC2)C(=O)N(C)C1=O
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of purine compounds can exhibit various pharmacological activities including:
- Antitumor Activity : Studies have explored the use of purine derivatives in cancer treatment. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation.
- Antidepressant Effects : The piperazine moiety is known for its role in various antidepressant drugs. Compounds with similar structures have been investigated for their capacity to modulate neurotransmitter systems.
Neuropharmacology
Given the presence of the piperazine ring, this compound may influence central nervous system (CNS) functions. Research into related compounds suggests:
- Anxiolytic Properties : Compounds containing piperazine have been linked to anxiolytic effects, making this compound a candidate for further exploration in anxiety disorders.
- Antipsychotic Potential : The structural similarity to known antipsychotic agents positions this compound as a potential candidate for treating schizophrenia and other psychotic disorders.
Case Studies and Experimental Findings
Several studies have documented the effects of related compounds on various biological systems:
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Investigated the cytotoxic effects on breast cancer cells | Showed significant inhibition of cell growth |
| Johnson et al. (2021) | Assessed antidepressant-like effects in animal models | Indicated enhanced serotonin levels |
| Lee et al. (2022) | Evaluated anxiolytic effects using behavioral assays | Found reduced anxiety-like behavior |
These studies highlight the diverse potential applications of compounds similar to this compound.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s dual benzyl groups increase logP compared to chloro or methylpiperazinyl analogs, suggesting improved blood-brain barrier penetration .
- Synthetic Yield : Chloro-substituted analogs (e.g., Compound 9) achieve higher yields (98%) than bromo derivatives (96%), likely due to milder reaction conditions .
- Solubility : The ethoxyethyl group in ’s compound introduces polarity, contrasting with the target compound’s hydrophobic profile.
Pharmacological and Functional Comparisons
- TRPC4/5 Inhibition : A related compound with a 4-chlorophenyl and trifluoromethoxy substituent () acts as a TRPC4/5 channel inhibitor, suggesting purine-2,6-diones may modulate ion channels.
- Psychoactive Potential: The target compound was listed among seized substances in Thailand (), aligning with piperazine derivatives’ known CNS activity (e.g., BZP, a stimulant). Its benzylpiperazinyl group may interact with serotonin or dopamine receptors .
- Adenosine Receptor Binding: Classical xanthines (e.g., theophylline) antagonize adenosine receptors. The target compound’s bulkier substitutions may alter receptor affinity or selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethylpurine-2,6-dione, and how are they addressed?
- Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution at the purine C8 position and functionalization of the piperazinylmethyl group. Critical steps include optimizing solvent choice (e.g., ethanol or DMSO for solubility) and reaction time to avoid side products like over-alkylation .
- Analytical Validation : Post-synthesis, HPLC (≥95% purity threshold) and ¹H/¹³C NMR (to confirm substitution patterns) are mandatory. For example, the benzylpiperazine moiety shows characteristic aromatic proton shifts at δ 7.2–7.4 ppm and piperazine methylene signals at δ 2.5–3.5 ppm .
Q. How does structural variation at the C7 and C8 positions influence the compound’s physicochemical properties?
- Experimental Design : Systematic SAR studies compare analogs with differing substituents (e.g., benzyl vs. phenacyl at C7). Key parameters include logP (measured via shake-flask method) and aqueous solubility (via UV spectrophotometry). For instance, bulkier substituents at C8 reduce solubility but enhance membrane permeability .
- Data Interpretation : Contradictions in solubility vs. permeability data may arise from crystallinity differences, resolved via XRPD (X-ray powder diffraction) to assess amorphous/crystalline content .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s binding to adenosine receptors, and how can this be validated experimentally?
- Methodology :
- In Silico Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 5G53 for A₂A adenosine receptors) to predict binding poses. The benzylpiperazine group likely occupies hydrophobic pockets .
- In Vitro Assays : Radioligand binding assays (e.g., competition with ³H-NECA) quantify affinity (Kᵢ values). Discrepancies between docking and assay results may indicate allosteric modulation, requiring further investigation via BRET (Bioluminescence Resonance Energy Transfer) .
Q. How do conflicting cytotoxicity results in cancer cell lines (e.g., IC₅₀ variability across MCF-7 vs. HepG2) inform target selectivity?
- Data Analysis :
- Dose-Response Profiling : Use SYBR Green assays to measure cell viability. Variability may stem from differential expression of target enzymes (e.g., PDE inhibitors vs. kinase targets).
- Mechanistic Follow-Up : RNA-seq or CRISPR-Cas9 knockdown of suspected targets (e.g., PDE5 or CDK2) can resolve specificity. For example, if HepG2 sensitivity correlates with PDE5 expression, validate via Western blot .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Experimental Approach :
- Microsomal Assays : Incubate with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., piperazine N-dealkylation). LC-MS/MS tracks metabolite formation .
- Structural Refinement : Introduce electron-withdrawing groups (e.g., fluorine at the benzyl para-position) to block oxidative metabolism. Compare half-life (t½) in HLMs before/after modification .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported enzymatic inhibition data (e.g., PDE5 vs. PDE10A selectivity)?
- Troubleshooting Framework :
Assay Conditions : Verify buffer pH (critical for PDE activity) and substrate concentrations (e.g., cAMP vs. cGMP for PDE specificity) .
Control Compounds : Include known inhibitors (e.g., sildenafil for PDE5) to benchmark assay validity.
Orthogonal Validation : Use SPR (Surface Plasmon Resonance) to measure direct binding kinetics, ruling out assay artifacts .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in and for reproducible yields (typically 45–65% after purification).
- Analytical Standards : Purity thresholds and spectral data are critical for publication; cross-reference with (NMR) and 11 (HPLC).
- Advanced Tools : Molecular dynamics simulations (AMBER or GROMACS) can predict off-target interactions missed in initial screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
